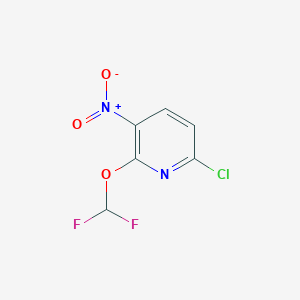
6-Chloro-2-(difluoromethoxy)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(difluoromethoxy)-3-nitropyridine is an organic compound with the molecular formula C6H3ClF2N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethoxy)-3-nitropyridine typically involves the nitration of 6-Chloro-2-(difluoromethoxy)pyridine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6-Chloro-2-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The primary product is 6-Chloro-2-(difluoromethoxy)-3-aminopyridine.
Oxidation: Oxidation products are less common but may include pyridine N-oxides.
科学的研究の応用
6-Chloro-2-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-2-(difluoromethoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-(difluoromethyl)-5-(trifluoromethoxy)-3-pyridinylmethanol
- 6-Chloro-2-(2-cyanophenoxy)quinoxaline
- 6-Chloro-2,2,6-trimethyl-1-oxa-2,6-disilacyclohexane
Uniqueness
6-Chloro-2-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both chloro and nitro groups on the pyridine ring, which imparts distinct electronic properties. The difluoromethoxy group further enhances its reactivity and potential for forming diverse chemical derivatives. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C6H3ClF2N2O3 |
|---|---|
分子量 |
224.55 g/mol |
IUPAC名 |
6-chloro-2-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-4-2-1-3(11(12)13)5(10-4)14-6(8)9/h1-2,6H |
InChIキー |
XBDFGAGCJKXMQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


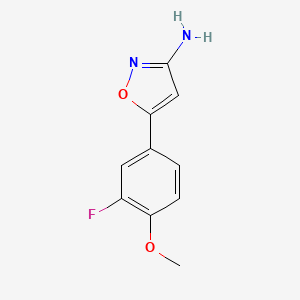

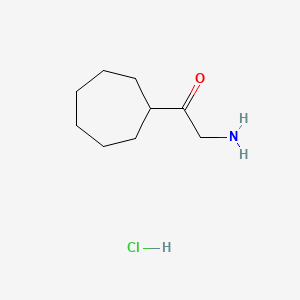
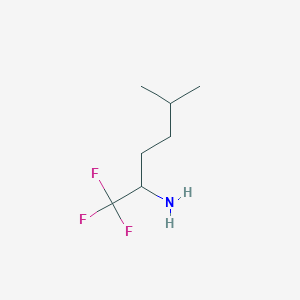
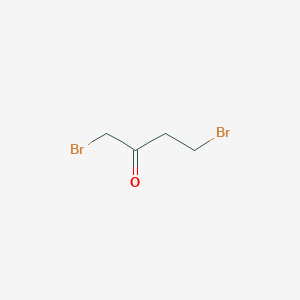
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
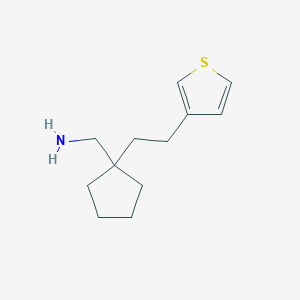
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
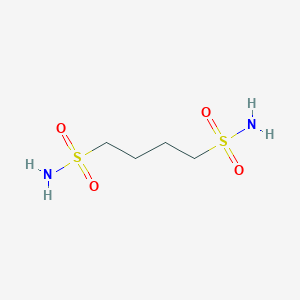

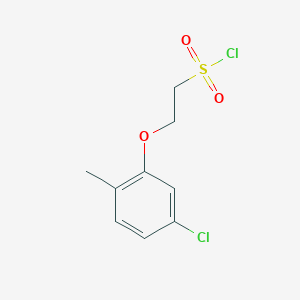
![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
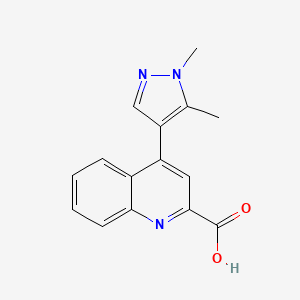
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
